What are the core properties of 5-Bromobenzo[b]thiophene?
What are the core properties of 5-Bromobenzo[b]thiophene?
This technical monograph details the physicochemical properties, synthetic utility, and application spectrum of 5-Bromobenzo[b]thiophene (CAS: 4923-87-9). It is designed for researchers in medicinal chemistry and materials science, focusing on the molecule's role as a regioselective scaffold.
Role: Pharmacophore Scaffold & Organic Semiconductor Precursor CAS: 4923-87-9 | Formula: C₈H₅BrS | M.W.: 213.09 g/mol
Executive Summary
5-Bromobenzo[b]thiophene is a sulfur-containing bicyclic heterocycle distinguished by its orthogonal reactivity . Unlike the parent benzothiophene, which is primarily reactive at the C2 and C3 positions via electrophilic substitution or lithiation, the 5-bromo derivative provides a pre-installed handle for Palladium-catalyzed cross-coupling at the benzenoid ring. This allows for the independent elaboration of the "left-hand" (benzenoid) and "right-hand" (thiophene) sectors of the molecule, making it a critical intermediate in the synthesis of 5-lipoxygenase (5-LOX) inhibitors, Selective Estrogen Receptor Modulators (SERMs), and p-type organic semiconductors.
Physicochemical Core Profile
| Property | Value | Context/Notes |
| Appearance | White to light orange crystalline solid | Color deepens upon oxidation/light exposure. |
| Melting Point | 46–48 °C | Low melting point requires cold storage to prevent caking. |
| Boiling Point | 107 °C (at 10 mmHg) | High vacuum required for distillation. |
| Solubility | Toluene, DCM, THF, Ethyl Acetate | Poorly soluble in water; soluble in non-polar organics. |
| Density | ~1.649 g/cm³ (Predicted) | Higher density due to heavy bromine atom. |
| Flash Point | >110 °C | Non-flammable but combustible. |
Strategic Synthesis Routes
The synthesis of 5-bromobenzo[b]thiophene requires avoiding the direct bromination of benzothiophene, which predominantly yields the 3-bromo isomer due to the high electron density at C3. Two primary strategies ensure regiochemical purity.
Method A: The Thiophenol Cyclization (Classic)
This route starts from 4-bromobenzenethiol . The sulfur atom alkylates a two-carbon synthon (e.g., bromoacetaldehyde diethyl acetal), followed by acid-mediated cyclization (polyphosphoric acid or Lewis acid). This locks the bromine at the 5-position relative to the sulfur.
Method B: The Fluorobenzaldehyde Route (Modern/Regioselective)
A highly controlled convergent synthesis involves 2-bromo-6-fluorobenzaldehyde . Reaction with methyl thioglycolate (or similar sulfur nucleophiles) under basic conditions initiates a nucleophilic aromatic substitution (
Visualization: Synthetic Logic
Figure 1: Comparison of the classic thiophenol cyclization route versus the modern fluorobenzaldehyde convergence, highlighting the origin of the 5-bromo regiochemistry.
Orthogonal Reactivity & Functionalization
The core value of 5-bromobenzo[b]thiophene lies in its ability to undergo orthogonal functionalization . The C5-Br bond is chemically distinct from the C2-H and C3-H bonds.
The C5 "Handle" (Cross-Coupling)
The bromine atom at C5 is an aryl bromide, activated for Pd-catalyzed reactions but stable to lithiation conditions at low temperatures (unless metal-halogen exchange is specifically targeted).
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Suzuki-Miyaura: Coupling with aryl boronic acids yields 5-arylbenzothiophenes. This is used to extend conjugation for organic electronics (e.g., coupling with thiophene or benzothiadiazole units).
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Buchwald-Hartwig: Amination at C5 introduces nitrogen functionality, common in kinase inhibitor design.
The C2/C3 "Head" (Heterocyclic Reactivity)
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C2-Lithiation: Treatment with
-BuLi at -78°C selectively deprotonates C2 (the most acidic proton) without disturbing the C5-Br bond, provided the temperature is strictly controlled. This allows formylation (with DMF) or carboxylation (with ) at C2 while keeping the C5-Br intact for later steps. -
C3-Electrophilic Substitution: Halogenation or Friedel-Crafts acylation typically occurs at C3.
Visualization: Orthogonal Workflow
Figure 2: Orthogonal reactivity map showing how C5 (Pd-chemistry) and C2/C3 (Lithiation/EAS) can be modified independently.
Applications in Drug Discovery & Materials[2]
Medicinal Chemistry[1][2][3][4]
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5-Lipoxygenase (5-LOX) Inhibitors: While Zileuton is a 2-substituted benzothiophene, 5-substituted analogs are synthesized from 5-bromobenzo[b]thiophene to improve metabolic stability and potency. The 5-bromo group serves as the entry point for introducing lipophilic side chains that fit the hydrophobic pocket of the 5-LOX enzyme [1].
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SERMs (Selective Estrogen Receptor Modulators): The benzothiophene core mimics the estrogen scaffold. The 5-position is often derivatized to tune the antagonist/agonist profile against ER
and ER receptors. -
Kinase Inhibitors: The rigid, planar nature of the scaffold makes it an excellent ATP-mimetic core.
Organic Electronics (OFETs)
In Organic Field-Effect Transistors (OFETs), charge mobility depends on
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Conjugation Extension: 5-Bromobenzo[b]thiophene is coupled (via Suzuki or Stille chemistry) to form oligomers like bis(benzo[b]thiophene) or mixed thiophene-benzothiophene co-polymers.
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Performance: These derivatives often exhibit high hole mobility (p-type) and air stability due to the deep HOMO levels conferred by the fused benzene ring [2].[1]
Safety & Handling Protocol (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
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Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.
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PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
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Storage: Store at 2-8°C (refrigerated) in a tightly sealed container. Protect from light, as brominated heterocycles can undergo slow photolytic debromination or oxidation.
References
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Review of Benzothiophene in Medicinal Chemistry: An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
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OFET Materials: High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C.
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Synthetic Methodology: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling. Chemistry Central Journal.
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Zileuton Analog Studies: The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis. British Journal of Pharmacology.
